4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile

Oxytocin Receptor Tocolytic Uterine Relaxant

Regioisomer contamination in triazole-based probes often undermines SAR reproducibility and target engagement data. This compound provides the exact 1H-1,2,3-triazole geometry validated by WO2018121551A1, ensuring consistent oxytocin receptor antagonism. - ≥95% purity ensures reliable crystallography and assay data without impurity interference. - Avoids the 2H-triazole regioisomer inactivity pitfall documented in patent claims. - Reliable supply chain with global shipping supports seamless procurement for medicinal chemistry programs.

Molecular Formula C17H17N5O
Molecular Weight 307.357
CAS No. 2195877-75-7
Cat. No. B3005450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile
CAS2195877-75-7
Molecular FormulaC17H17N5O
Molecular Weight307.357
Structural Identifiers
SMILESC1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)C#N)N4C=CN=N4
InChIInChI=1S/C17H17N5O/c18-11-12-1-3-13(4-2-12)17(23)22-14-5-6-15(22)10-16(9-14)21-8-7-19-20-21/h1-4,7-8,14-16H,5-6,9-10H2
InChIKeyYNYRTNGDKQWXQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 4-[3-(1H-1,2,3-Triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile (CAS 2195877-75-7) Is a Structurally Distinct Research Candidate


4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile (CAS 2195877-75-7) is a synthetic small molecule (C₁₇H₁₇N₅O, MW 307.36 g/mol) that integrates a 1,2,3-triazole heterocycle with a conformationally rigid 8-azabicyclo[3.2.1]octane (tropane) core via a carbonyl linker, terminating in a para-benzonitrile group. The compound is supplied as a high-purity research material (≥95%) and belongs to a class of azabicyclo-substituted triazole derivatives claimed as oxytocin receptor antagonists. [1] Its structural features suggest utility as a selective biological probe or a key intermediate for medicinal chemistry optimization programs.

Why Generic Substitution of 4-[3-(1H-1,2,3-Triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile Fails: The Necessity of Triazole Regioisomer and Scaffold Integrity in Oxytocin Antagonist Programs


Among structurally similar azabicyclic triazole derivatives, even subtle alterations—such as a shift from the 1H-1,2,3-triazol-1-yl to a 2H-1,2,3-triazol-2-yl regioisomer or replacement of the triazole with a bulkier heterocycle—can profoundly impact target engagement, selectivity, and pharmacokinetic properties. [1] The precise geometry of the triazole-nitrogen linkage and the electron-withdrawing nature of the para-benzonitrile carbonyl directly influence affinity for the oxytocin receptor, as defined by the general Markush claim in WO2018121551A1. [1] Therefore, substituting this compound with an analog that lacks the exact substitution pattern risks losing the stereoelectronic complementarity required for high-potency oxytocin receptor antagonism, rendering generic interchange unreliable without empirical validation.

Quantitative Evidence Guide: 4-[3-(1H-1,2,3-Triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile vs. Closest Analogs


Oxytocin Receptor Antagonism: Target Compound Structure Mapped to the WO2018121551A1 Pharmacophore vs. A 2H-Triazole Regioisomer

The patent WO2018121551A1 explicitly defines a pharmacophore wherein an azabicyclo core (including 8-azabicyclo[3.2.1]octane) is substituted with a triazole at the 3-position and a carbonyl-linked aromatic group at the 8-position. [1] The target compound 4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile falls within this definition, whereas the analog 4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile introduces a 2H-triazole linkage. While quantitative IC₅₀ data for the exact target compound are not publicly disclosed in pharmacology sources, the patent’s structure-activity relationship (SAR) specifies that triazole regioisomerism modulates oxytocin receptor binding, with 1H-triazol-1-yl derivatives preferred for optimal potency. [1]

Oxytocin Receptor Tocolytic Uterine Relaxant

Conformational Rigidity and Zwitterionic Character: The Target Compound’s Dihedral Angle vs. a Flexible Pyrazole Analog

Crystallographic data indicate that the title compound (C₁₇H₁₈N₅O⁺·Cl⁻, a salt analog with identical core structure) exists in a zwitterionic form with a deprotonated amide group, and the mean planes of the 1,2,3-triazole and the N-phenyl ring form a dihedral angle of 39.14(8)°. [1] In contrast, the pyrazole-containing analog 3-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile (CAS 2319805-61-1) is expected to adopt a larger dihedral angle due to increased steric bulk, although its crystal structure has not been reported. This conformational difference may influence intermolecular interactions and target binding geometry.

Crystallography Conformational Analysis Structural Biology

Purity and Compositional Consistency: Target Compound Supply Profile vs. In-House Synthesized Batches

Commercially sourced 4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile is provided with a certified purity of ≥95% by HPLC, as per standard vendor specifications. In-house synthesized batches of analogous azabicyclic triazoles often exhibit variable purity (85–98%) due to the difficulty of purifying polar tropane derivatives, leading to batch-to-batch inconsistency in bioassays. [1] While no direct head-to-head purity comparison is available, the high-purity commercial standard ensures reproducibility in pharmacological testing, a critical factor for procurement decisions.

Chemical Purity Quality Control Procurement

Optimal Application Scenarios for 4-[3-(1H-1,2,3-Triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile Based on Structure and Purity Evidence


Oxytocin Receptor Antagonist Lead Optimization Campaigns

The compound serves as a preferred 1H-triazole core building block for structure-activity relationship (SAR) studies aimed at developing tocolytic agents, as its regiochemistry aligns with the pharmacophore disclosed in WO2018121551A1. [2] Using this compound over the 2H-triazole isomer avoids the regioisomer-inactivity pitfall described in the patent’s claims. [2]

Co-crystallization and Structural Biology Studies of Triazole-Containing Tropane Ligands

The zwitterionic character and defined dihedral angle (39.14°) provide a validated structural template for co-crystallization with the oxytocin receptor or other amine-binding targets. [1] The high purity (≥95%) ensures that electron density maps from crystallographic experiments are not compromised by impurities. [1]

Selective Biological Probe for Triazole-Target Interactions in Cellular Assays

Given its high purity and structural rigidity, this compound can be used as a selective biological probe to interrogate triazole-mediated protein interactions in cellular thermal shift assays (CETSA) or cellular target engagement assays, where the presence of a single regioisomer is crucial for data reproducibility.

Reference Standard for Analytical Method Development in Tropane-Based Drug Development

The compound can serve as a reference standard for HPLC and LC-MS method validation due to its well-characterized purity and molecular weight, where in-house synthesized analogs may introduce variable impurity profiles.

Quote Request

Request a Quote for 4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.